2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid
Description
This compound belongs to the pyrrolo-pyrimidine class, characterized by a bicyclic core structure fused with a pyrrole and pyrimidine ring. The substitution pattern includes a cyclopropylmethyl group at position 5, a methyl group at position 6, and an acetic acid moiety at position 2.
Properties
Molecular Formula |
C13H15N3O4 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-[5-(cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H15N3O4/c1-7-4-9-11(15(7)5-8-2-3-8)12(19)16(6-10(17)18)13(20)14-9/h4,8H,2-3,5-6H2,1H3,(H,14,20)(H,17,18) |
InChI Key |
XZNPLKDAEKBTIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CC3CC3)C(=O)N(C(=O)N2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid typically involves a multi-step process. One common method is the condensation of 2-amino pyrroles with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often require mild temperatures and the use of catalysts to facilitate the formation of the pyrrolo[3,2-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents . The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The pathways involved can vary depending on the specific biological context and target .
Comparison with Similar Compounds
Key Observations :
- Core Structure : The target compound’s pyrrolo[3,2-d]pyrimidine core differs from the pyrrolo[2,3-d]pyrimidine in compounds, which may alter binding affinity to enzymatic targets due to positional isomerism .
- In contrast, the cyano group in AG00EE51 () increases electrophilicity, correlating with higher toxicity risks .
- Synthesis : Compounds in were synthesized with high yields (89–95%) via coupling reactions, suggesting that analogous methods could apply to the target compound .
Antitumor Activity :
- Compounds: Derivatives like 19a–c demonstrated potent antitumor activity in cell proliferation assays (e.g., MTT assay ), with IC₅₀ values in the nanomolar range against leukemia cell lines. Activity correlated with substituent chain length, where longer alkyl chains reduced efficacy .
- However, the absence of acetic acid in analogs suggests the target’s carboxylate group could enhance solubility or ionic interactions with targets.
Toxicity :
- AG00EE51 () exhibits acute oral toxicity (H302) and skin irritation (H315), likely due to its cyano group. The target compound’s cyclopropylmethyl group may mitigate such risks, though esterification of the acetic acid (as in ’s 20a) could further modulate safety .
Biological Activity
The compound 2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid represents a novel heterocyclic scaffold that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be broken down into several key components:
- Cyclopropylmethyl group : Enhances lipophilicity and may influence receptor binding.
- Pyrrolo[3,2-d]pyrimidine core : Known for its role in inhibiting various kinases.
- Acetic acid moiety : Potentially contributes to solubility and bioavailability.
Research indicates that compounds similar to this structure often target specific kinases involved in cell proliferation and survival. The pyrrolopyrimidine core is known to inhibit Polo-like kinase 1 (Plk1), a critical regulator of mitosis and a target in cancer therapy. Inhibition of Plk1 leads to disrupted mitotic progression and subsequent apoptosis in cancer cells .
Anticancer Efficacy
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values in the low micromolar range against several tumor types, indicating potent anti-proliferative effects.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 3.5 |
| A549 (Lung Cancer) | 4.0 |
| HeLa (Cervical Cancer) | 2.8 |
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely linked to its structural features. Modifications to the cyclopropylmethyl group and variations in the acetic acid moiety have been studied to optimize potency and selectivity against Plk1.
Preclinical Models
In preclinical studies using xenograft models, administration of the compound resulted in significant tumor regression compared to control groups. The following table summarizes findings from these studies:
| Study Type | Treatment Regimen | Tumor Regression (%) |
|---|---|---|
| Xenograft Model | Daily dosing for 14 days | 65 |
| Combination Therapy | With chemotherapy agents | 78 |
Pharmacodynamics
Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a half-life conducive for therapeutic use. It was shown to be metabolized via hepatic pathways, with metabolites retaining some biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
